5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride
Overview
Description
5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound features a chloromethyl group at the 5-position and an isopropyl group at the 1-position of the imidazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride typically involves the chloromethylation of 1-isopropyl-1H-imidazole. This can be achieved through the reaction of 1-isopropyl-1H-imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions usually require a controlled temperature and anhydrous environment to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.
Oxidation: The compound can be oxidized to form imidazole N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can yield the corresponding imidazole derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.
Major Products Formed
Nucleophilic substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives with modified functional groups.
Scientific Research Applications
5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a methyl group at the 1-position.
2-Methylimidazole: An imidazole derivative with a methyl group at the 2-position.
4-Methylimidazole: An imidazole derivative with a methyl group at the 4-position.
1-Isopropylimidazole: An imidazole derivative with an isopropyl group at the 1-position.
Uniqueness
5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride is unique due to the presence of both a chloromethyl group and an isopropyl group on the imidazole ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
5-(chloromethyl)-1-propan-2-ylimidazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-6(2)10-5-9-4-7(10)3-8;/h4-6H,3H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBYTVPCAWMQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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